molecular formula C9H6FN3 B15233501 4-fluoro-1-methyl-1H-indazole-3-carbonitrile

4-fluoro-1-methyl-1H-indazole-3-carbonitrile

Cat. No.: B15233501
M. Wt: 175.16 g/mol
InChI Key: IVVOYKZWYXBIKO-UHFFFAOYSA-N
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Description

4-fluoro-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic aromatic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 4-position and a methyl group at the 1-position of the indazole ring enhances the compound’s chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1-methyl-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

4-fluoro-1-methyl-1H-indazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-1-methyl-1H-indazole-3-carbonitrile is unique due to the combined presence of the fluorine, methyl, and carbonitrile groups. This combination imparts distinct chemical properties, such as increased stability, enhanced reactivity, and specific biological activities, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H6FN3

Molecular Weight

175.16 g/mol

IUPAC Name

4-fluoro-1-methylindazole-3-carbonitrile

InChI

InChI=1S/C9H6FN3/c1-13-8-4-2-3-6(10)9(8)7(5-11)12-13/h2-4H,1H3

InChI Key

IVVOYKZWYXBIKO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)F)C(=N1)C#N

Origin of Product

United States

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